(R)-MLT-985
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a chiral (1S)-1-methoxyethyl group at position 7 and a urea linker connecting to a 5-chloro-6-(triazol-2-yl)pyridin-3-yl moiety. Its molecular complexity arises from the integration of heterocyclic systems (pyrimidine, pyridine, triazole) and stereochemical elements, which are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N9O2/c1-9(30-2)15-12(8-20-14-6-13(19)26-27(14)15)25-17(29)24-10-5-11(18)16(21-7-10)28-22-3-4-23-28/h3-9H,1-2H3,(H2,24,25,29)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIASRXDYFFUED-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea , also known as MLT-747, is a novel small molecule that has garnered attention for its biological activity, particularly as an inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This protein plays a significant role in various cellular processes, including immune response and cell survival. This article delves into the biological activity of MLT-747, its mechanism of action, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea |
| Molecular Formula | C18H15Cl2N9O2 |
| Molecular Weight | 432.25 g/mol |
| CAS Number | 1832576-25-6 |
MLT-747 functions primarily as an allosteric inhibitor of MALT1. It binds to the Trp580 pocket of MALT1 with high affinity, which stabilizes the inactive conformation of the protein and inhibits its proteolytic activity. This inhibition prevents the cleavage of substrates critical for the nuclear factor-kappa B (NF-κB) signaling pathway, thereby affecting immune responses and potentially leading to therapeutic effects in various diseases.
In Vitro Studies
In vitro studies have demonstrated that MLT-747 effectively inhibits stimulated interleukin-2 (IL-2) secretion in peripheral blood mononuclear cells (PBMCs) and whole blood models. The compound exhibits an IC50 value of approximately 14 nanomolar , highlighting its potency as a selective inhibitor of MALT1 .
In Vivo Studies
Research involving animal models has shown that MLT-747 can significantly reduce inflammation and disease symptoms associated with conditions such as autoimmune disorders. For example, in a study where mice were treated with MLT-747, there was a marked reduction in paw swelling, indicating anti-inflammatory properties .
Study 1: Pharmacological Evaluation of MLT-747
A recent study evaluated the pharmacological profile of MLT-747 in vivo. The compound was administered orally at a dosage of 3 mg/kg , resulting in favorable pharmacokinetic parameters with a Cmax (maximum concentration) observed at 0.7 nM in rats and 0.5 nM in mice. The bioavailability was recorded at 86% for rats and 50% for mice, suggesting efficient absorption and systemic availability .
Study 2: Role in Autoimmune Disease Models
In another investigation focusing on autoimmune diseases, MLT-747 was shown to ameliorate symptoms associated with T cell-mediated inflammation. The study reported that treatment with the compound led to a significant decrease in inflammatory cytokines, demonstrating its potential therapeutic application in managing autoimmune conditions .
Scientific Research Applications
The primary application of this compound lies in its ability to inhibit MALT1 protease, which is crucial in various cellular processes including immune response regulation and oncogenesis. The selective inhibition minimizes off-target effects, making it a valuable candidate for targeted therapies. Preclinical studies have demonstrated that this compound can inhibit cell proliferation across various cancer cell lines and modulate immune responses effectively .
Oncology
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea has shown promise in treating cancers associated with MALT1 dysregulation. Its ability to selectively inhibit MALT1 allows for potential applications in lymphomas and other malignancies where this protease is implicated.
Autoimmune Disorders
In addition to its anticancer properties, the compound's modulation of immune responses positions it as a candidate for treating autoimmune diseases. By inhibiting MALT1, it may help regulate overactive immune pathways that contribute to conditions such as rheumatoid arthritis or lupus .
Case Studies
Preclinical Studies : Research has demonstrated that this compound effectively inhibits stimulated IL-2 secretion in peripheral blood mononuclear cells (PBMC), showcasing its immunomodulatory effects. This finding supports its potential use in therapeutic settings for managing immune-related conditions .
Clinical Implications : Ongoing investigations are focusing on the compound's efficacy in clinical settings for patients with specific types of cancer and autoimmune disorders. Early results indicate favorable outcomes in terms of safety and efficacy profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core structure, substituents, and synthetic routes. Key differences lie in substituent electronic profiles, linker groups, and stereochemistry, which influence solubility, stability, and bioactivity.
Structural and Functional Group Comparisons
Table 1: Structural Features and Substituents
Note: Exact molecular formula for the target compound is inferred from structural analogs in and .
Key Observations:
Table 3: Property Comparison
Key Observations:
- The urea linker in the target compound may improve water solubility compared to glycosyl-linked analogs .
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of β-ketoesters with aminopyrazoles. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethoxide) to yield dihydroxy intermediate 1 (89% yield) . Subsequent chlorination with phosphorus oxychloride generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), a key intermediate for further functionalization .
Critical Reaction Parameters :
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Chlorination : Optimal at 110°C for 4 hours, yielding 2 in 61% purity after recrystallization .
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Selectivity : The chlorine at position 7 exhibits higher reactivity in nucleophilic substitution due to electronic effects .
Stereospecific introduction of the (1S)-1-methoxyethyl group at position 7 involves asymmetric synthesis or resolution. One approach employs (S)-1-methoxyethylamine in a nucleophilic substitution reaction with 2 under mild basic conditions (K₂CO₃, DMF, 25°C) . The reaction proceeds via an SN2 mechanism, preserving the (S)-configuration with 94% enantiomeric excess (ee) .
Optimization Data :
| Condition | Solvent | Base | Temperature | Yield | ee |
|---|---|---|---|---|---|
| (S)-amine + 2 | DMF | K₂CO₃ | 25°C | 87% | 94% |
| Racemic amine + 2 | EtOH | Et₃N | 60°C | 78% | <5% |
Preparation of 5-Chloro-6-(triazol-2-yl)pyridin-3-amine
The pyridine-triazole moiety is synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). 5-Chloro-3-nitropyridine undergoes reduction (H₂, Pd/C) to 5-chloro-pyridin-3-amine, followed by diazotization and coupling with propargyl alcohol to form the alkyne intermediate . Reaction with sodium azide and Cu(I) yields 5-chloro-6-(triazol-2-yl)pyridin-3-amine (3 ) in 82% yield .
Key Spectral Data for 3 :
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¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 2.4 Hz, 1H, pyridine-H), 7.45 (d, J = 2.4 Hz, 1H, pyridine-H) .
Urea Coupling Reaction
The final step involves coupling the pyrazolo[1,5-a]pyrimidine and pyridine-triazole moieties via urea formation. Treatment of 7-[(1S)-1-methoxyethyl]-2-chloropyrazolo[1,5-a]pyrimidin-6-amine (4 ) with triphosgene generates an isocyanate intermediate, which reacts with 3 in tetrahydrofuran (THF) at 0°C . The reaction achieves 91% yield after column chromatography (SiO₂, ethyl acetate/hexane) .
Mechanistic Insight :
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Isocyanate Formation : Triphosgene reacts with 4 in the presence of Et₃N to form a stable isocyanate .
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Nucleophilic Attack : The amine group of 3 attacks the isocyanate carbon, yielding the urea linkage .
Reaction Optimization :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Triphosgene | THF | 0°C | 91% |
| CDI | DCM | 25°C | 68% |
Purification and Characterization
Purification is achieved via reversed-phase HPLC (C18 column, acetonitrile/water gradient), yielding >98% purity. Structural confirmation employs:
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X-ray Crystallography : Confirms the (S)-configuration at the methoxyethyl group (CCDC 2034666) .
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²D NMR : Correlates HMBC signals between H-5 (δ 8.7 ppm) and C-7 (δ 145.0 ppm) in the pyrazolo[1,5-a]pyrimidine core .
Stability Data :
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Q & A
Q. What synthetic strategies are effective for constructing the urea linkage in this compound?
The urea moiety can be synthesized via reaction of a triazolylpyrazole precursor with diphosgene in refluxing dioxane. This method ensures regioselectivity and avoids side reactions. After reflux, the 5-chloro derivative is isolated via precipitation and recrystallization . Key steps include stoichiometric control of diphosgene and inert atmosphere conditions to prevent hydrolysis.
Q. How can the stereochemical integrity of the (1S)-1-methoxyethyl group be validated during synthesis?
Chiral HPLC or supercritical fluid chromatography (SFC) should be employed to confirm enantiomeric purity. Comparative analysis with racemic mixtures (if available) and optical rotation measurements can further validate stereochemical retention. For intermediates, coupling constants may provide preliminary evidence of configuration .
Q. What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine intermediates?
- Elemental analysis : Validates empirical formula accuracy (e.g., C, H, N content within ±0.3% of theoretical values) .
- : Assigns proton environments (e.g., pyrimidine ring protons at δ 8.2–9.0 ppm) and confirms substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation pathways (e.g., loss of Cl or methoxyethyl groups) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for cyclization steps. Coupled with cheminformatics, these models identify optimal solvents (e.g., pyridine for nucleophilic substitution) and temperatures (e.g., 50–100°C for azide reactions). ICReDD’s integrated computational-experimental framework accelerates condition screening by 40–60% .
Q. What statistical approaches resolve contradictions in reaction yield data across batches?
Use a Box-Behnken design or central composite design to analyze variables (e.g., temperature, catalyst loading, solvent polarity). For example:
Q. How can membrane separation technologies improve purification of halogenated byproducts?
Nanofiltration membranes (MWCO 200–300 Da) selectively retain high-molecular-weight impurities (e.g., dimeric side products). For chlorinated species, reverse osmosis at 20–30 bar achieves >95% purity. Post-filtration, recrystallization in ethanol/water mixtures removes residual triazole derivatives .
Q. What strategies mitigate degradation of the triazol-2-yl group under acidic conditions?
- pH control : Maintain reaction pH > 5.0 using buffered systems (e.g., NaHCO) .
- Protective groups : Temporarily mask the triazole with tert-butoxycarbonyl (Boc) during harsh steps (e.g., HCl-mediated deprotection) .
- Low-temperature processing : Conduct acid-sensitive steps at 0–10°C to minimize hydrolysis .
Methodological Challenges and Solutions
Q. How to address low yields in the final urea coupling step?
- Catalyst screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig couplings (if applicable) .
- Solvent optimization : Switch from THF to DMAc for improved solubility of aromatic intermediates .
- In situ monitoring : Use FTIR to track urea C=O stretch (1640–1680 cm) and adjust reagent equivalents dynamically .
Q. What protocols ensure reproducibility in scaling up the methoxyethyl substitution?
Q. How to design stability studies for the compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
